molecular formula C11H12O4 B596522 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid CAS No. 1243391-44-7

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid

Cat. No. B596522
M. Wt: 208.213
InChI Key: CPGNRCZMIIWDPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been documented. For instance, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been developed . Another method for preparing 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid involves obtaining crude 3-hydroxy-4-difluoromethoxybenzaldehyde, reacting it with bromomethylcyclopropane to form 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde, and then oxidizing it .

Scientific Research Applications

  • Synthesis of Azo Dyes : Derivatives of 4-hydroxybenzoic acid, such as 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid, are used in the synthesis of azo dyes. These dyes have applications in coloring textiles and other materials (Rufchahi & Gilani, 2012).

  • Spectroscopic Analysis : The compound has been studied for its spectroscopic properties, particularly in the context of vanillic acid, which is important in winemaking. This research has implications for analytical applications in detecting such compounds at very low concentrations (Clavijo, Menendez, & Aroca, 2008).

  • Biotechnological Applications : It serves as a versatile platform intermediate for various value-added bioproducts, including those used in food, cosmetics, pharmacy, and fungicides. Advances in synthetic biology and metabolic engineering have expanded the potential applications of this compound (Wang et al., 2018).

  • Medical Applications : Its derivatives are used in the development of pharmaceuticals, particularly as intermediates in the synthesis of antibacterials such as quinolones (Turner & Suto, 1993).

  • Material Science : The compound is significant in polymer synthesis and has applications in the development of new polymers with specific properties (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).

  • Corrosion Inhibition : Studies have been conducted on its derivatives, such as 3-Hydroxybenzoic acid, for their potential use as corrosion inhibitors in various industrial applications (Narváez, Cano, & Bastidas, 2005).

Future Directions

A study has evaluated the effects of a similar compound, “3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid”, on pulmonary fibrosis and suggested that it could be used as a therapeutic target to reduce idiopathic pulmonary fibrosis (IPF) . This indicates potential future directions for research and development involving “3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid”.

properties

IUPAC Name

3-(cyclopropylmethoxy)-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGNRCZMIIWDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741055
Record name 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid

CAS RN

1243391-44-7
Record name 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
MS Pinheiro, GM Viana, BAA Vieira… - … of Pharmaceutical and …, 2017 - Elsevier
The present study reports the degradation behavior of roflumilast (RFL), a new drug developed for the treatment of chronic obstructive pulmonary disease. The degradation of RFL was …
Number of citations: 16 www.sciencedirect.com
F Ni, J Li - Synthesis, 2012 - thieme-connect.com
A new route to Roflumilast, a selective phosphodiesterase type 4 (PDE 4) inhibitor, is described. The synthetic procedure starts from 4-hydroxy-3-iodobenzoic acid to access the key …
Number of citations: 18 www.thieme-connect.com
S Bhunia, GG Pawar, SV Kumar… - Angewandte Chemie …, 2017 - Wiley Online Library
Metal‐catalyzed cross‐coupling reactions belong to the most important transformations in organic synthesis. Copper catalysis has received great attention owing to the low toxicity and …
Number of citations: 516 onlinelibrary.wiley.com
D Ma, S Bhunia, GG Pawar, S Vijay - researchgate.net
The metal catalyzed cross-coupling reactions are one of the most important transformations in organic synthesis. Copper catalysis has received great attention due to its low toxicity and …
Number of citations: 4 www.researchgate.net

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